molecular formula C10H11NO5 B3353408 4-(Ethoxycarbonyl)-5-formyl-3-methyl-1h-pyrrole-2-carboxylic acid CAS No. 5448-14-6

4-(Ethoxycarbonyl)-5-formyl-3-methyl-1h-pyrrole-2-carboxylic acid

Cat. No.: B3353408
CAS No.: 5448-14-6
M. Wt: 225.2 g/mol
InChI Key: LHSGWGYWHJLNRJ-UHFFFAOYSA-N
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Description

    Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification using ethanol and a carboxylic acid derivative.

    Formyl Group: The formyl group is typically introduced through a Vilsmeier-Haack reaction, using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

    Carboxylic Acid Group: The carboxylic acid group can be introduced by hydrolysis of an ester precursor under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH₄).

    Substitution: The ethoxycarbonyl group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: 4-(Carboxy)-5-formyl-3-methyl-1h-pyrrole-2-carboxylic acid.

    Reduction: 4-(Ethoxycarbonyl)-5-hydroxymethyl-3-methyl-1h-pyrrole-2-carboxylic acid.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its functional groups.

Biology and Medicine:

    Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Biological Probes: Used in the development of probes for studying biological processes.

Industry:

    Material Science:

    Agriculture: Investigated for use in the synthesis of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxycarbonyl)-5-formyl-3-methyl-1h-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by functional group modifications.

  • Formation of the Pyrrole Ring:

      Starting Materials: Acetylacetone and ethyl acetoacetate.

      Reaction Conditions: These compounds undergo a Paal-Knorr synthesis in the presence of an acid catalyst such as hydrochloric acid to form the pyrrole ring.

Mechanism of Action

The mechanism of action of 4-(Ethoxycarbonyl)-5-formyl-3-methyl-1h-pyrrole-2-carboxylic acid depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various chemical reactions, making it a versatile intermediate.

Comparison with Similar Compounds

  • 4-(Methoxycarbonyl)-5-formyl-3-methyl-1h-pyrrole-2-carboxylic acid
  • 4-(Ethoxycarbonyl)-3-methyl-1h-pyrrole-2-carboxylic acid

Comparison:

  • Functional Groups: The presence of different ester groups (ethoxycarbonyl vs. methoxycarbonyl) can influence the reactivity and solubility of the compounds.
  • Reactivity: The additional formyl group in 4-(Ethoxycarbonyl)-5-formyl-3-methyl-1h-pyrrole-2-carboxylic acid provides more sites for chemical modification compared to compounds lacking this group.
  • Applications: The unique combination of functional groups in this compound makes it particularly useful in synthetic chemistry and drug development.

This detailed overview should provide a comprehensive understanding of this compound, its preparation methods, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-ethoxycarbonyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-3-16-10(15)7-5(2)8(9(13)14)11-6(7)4-12/h4,11H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSGWGYWHJLNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280566
Record name 4-(ethoxycarbonyl)-5-formyl-3-methyl-1h-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5448-14-6
Record name NSC17442
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(ethoxycarbonyl)-5-formyl-3-methyl-1h-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Ethoxycarbonyl)-5-formyl-3-methyl-1h-pyrrole-2-carboxylic acid
Reactant of Route 2
4-(Ethoxycarbonyl)-5-formyl-3-methyl-1h-pyrrole-2-carboxylic acid
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4-(Ethoxycarbonyl)-5-formyl-3-methyl-1h-pyrrole-2-carboxylic acid
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4-(Ethoxycarbonyl)-5-formyl-3-methyl-1h-pyrrole-2-carboxylic acid
Reactant of Route 6
4-(Ethoxycarbonyl)-5-formyl-3-methyl-1h-pyrrole-2-carboxylic acid

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